Carcinogenicity Safety Margin: Violamine R vs. Rhodamine B and Rhodamine 6G in Subcutaneous Rat Models
In a controlled experimental study, subcutaneous injections of Rhodamine B and Rhodamine 6G induced sarcoma in rats, whereas Violamine R did not show carcinogenic activity under identical conditions [1]. Rhodamine B and Rhodamine 6G both produced sarcoma, while Violamine R, along with fluorescein, erythrosine, and Rhodamine 3G, showed no tumor induction and no notable change in internal organs [1]. This safety differentiation is critical for selecting a fluorescent or histological stain intended for in vivo or diagnostic applications where carcinogenic potential must be avoided.
| Evidence Dimension | Carcinogenic activity (sarcoma induction by repeated subcutaneous injection in rats) |
|---|---|
| Target Compound Data | Violamine R: No carcinogenic activity; no notable change in internal organs |
| Comparator Or Baseline | Rhodamine B: Sarcoma induced; Rhodamine 6G: Sarcoma induced |
| Quantified Difference | Qualitative binary outcome: Non-carcinogenic (Violamine R) vs. Carcinogenic (Rhodamine B, Rhodamine 6G) |
| Conditions | Repeated subcutaneous injections in rats; study reported in Gann (1956), Volume 47, Issue 1, Pages 51–78_3 [1] |
Why This Matters
For procurement decisions involving biological staining, fluorescence microscopy in live tissues, or diagnostic assay manufacturing, the documented non-carcinogenicity of Violamine R provides a direct safety-based selection criterion that excludes Rhodamine B and Rhodamine 6G.
- [1] Umeda, M. Experimental Study of Xanthene Dyes as Carcinogenic Agents. Gann 1956, 47 (1), 51–78_3. View Source
